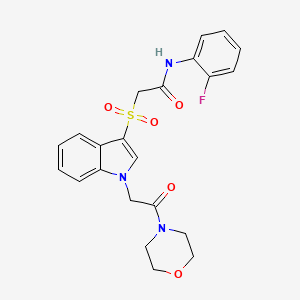
Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that integrates multiple heterocyclic structures, including thiophene, quinoline, and thiazole These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities and chemical reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
-
Formation of the Quinoline Derivative: : The synthesis begins with the preparation of the quinoline derivative. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
-
Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
-
Formation of the Thiazole Ring: : The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
-
Amidation Reaction: : The carboxylic acid group on the quinoline derivative is then converted to an amide by reacting with thiazole-4-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
-
Esterification: : Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound’s heterocyclic structures are known for their biological activities. It can be investigated for potential antimicrobial, antiviral, and anticancer properties. The presence of the quinoline and thiazole rings suggests it could interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features are reminiscent of known pharmacophores, making it a candidate for further optimization and testing in various therapeutic areas.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic rings are known to contribute to the stability and functionality of advanced materials.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate would depend on its specific application. Generally, compounds with quinoline and thiazole rings can interact with biological targets through various mechanisms:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Chloroquine, quinine.
Thiazole Derivatives: Thiamine, ritonavir.
Thiophene Derivatives: Thiophene itself, tioconazole.
Uniqueness
Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 4-[2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S2/c1-31-24(30)16-10-8-15(9-11-16)21-14-33-25(27-21)28-23(29)18-13-20(22-7-4-12-32-22)26-19-6-3-2-5-17(18)19/h2-14H,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLTZTXZURLHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2568147.png)
![2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B2568148.png)
![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2568149.png)

![(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2568153.png)
![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)
![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)
